Angiotensin III acetate is a peptide hormone that plays a significant role in the renin-angiotensin system, which regulates blood pressure and fluid balance. Angiotensin III is derived from angiotensin II through enzymatic cleavage and is known to exert various physiological effects, including vasoconstriction and stimulation of aldosterone secretion.
Angiotensin III is produced from angiotensin II by the action of aminopeptidases, specifically aminopeptidase A. This conversion occurs primarily in the kidneys and brain, where angiotensin peptides are synthesized from their precursor, angiotensinogen, via several enzymatic pathways involving renin and angiotensin-converting enzyme.
Angiotensin III is classified as a heptapeptide composed of seven amino acids: arginine, valine, tyrosine, isoleucine, histidine, proline, and isoleucine (Arg-Val-Tyr-Ile-His-Pro-Ile). It is part of the broader group of angiotensins, which includes angiotensin I, angiotensin II, and angiotensin IV.
The synthesis of angiotensin III acetate typically involves several steps:
The synthesis often employs techniques such as high-performance liquid chromatography for purification and characterization of the peptide products. Additionally, mass spectrometry may be used to confirm the molecular weight and structure of the synthesized peptides.
The molecular formula for angiotensin III acetate is C43H68N12O9. The structure consists of a linear chain of amino acids with specific side chains that contribute to its biological activity.
Angiotensin III undergoes various biochemical reactions that are crucial for its function:
The interactions between angiotensin III and its receptors can be studied using techniques like radiolabeled ligand binding assays and receptor activation assays in cell lines expressing the relevant receptors.
Angiotensin III exerts its effects primarily through:
Studies have shown that angiotensin III has a more potent pressor effect compared to its precursor, angiotensin II, particularly in certain physiological contexts such as in models of hypertension .
Angiotensin III acetate has several applications in research and medicine:
Angiotensin III acetate (Ang III) is a heptapeptide derivative of angiotensin II, formed through enzymatic cleavage of the N-terminal aspartate residue by aminopeptidase A. Its canonical sequence is Arg-Val-Tyr-Ile-His-Pro-Phe (RVYIHPF), with a molecular weight of 930.52 Da for the free base and variable acetate/hydrate additions in its salt form [9]. The phenylalanine residue at position 7 is critical for receptor binding and functional activity. However, research-grade analogues like [Ile⁷]-angiotensin III acetate feature an isoleucine substitution (RVYIHPI), converting the peptide into a selective angiotensin III receptor antagonist [2] [8]. This single-residue alteration (Phe→Ile) significantly reduces agonist activity at AT₁ and AT₂ receptors while retaining competitive binding properties.
Table 1: Sequence and Functional Comparison of Angiotensin III Variants
Compound | Sequence (1-Letter) | Position 7 Residue | Pharmacological Role | CAS Number | |
---|---|---|---|---|---|
Angiotensin III acetate | RVYIHPF | Phenylalanine | Endogenous agonist | 13602-53-4 | |
[Ile⁷]-Angiotensin III acetate | RVYIHPI | Isoleucine | Selective antagonist | Not specified | |
Angiotensin II (reference) | DRVYIHPF | Phenylalanine | Precursor agonist | 58-49-1 | [10] |
Mass spectrometry and HPLC analyses confirm ≥95% purity for commercial preparations of both sequences, with the RVYIHPI variant demonstrating enhanced stability against aminopeptidase degradation due to its modified C-terminal residue [8]. This stability makes it invaluable for mechanistic studies dissecting angiotensin III-specific effects from angiotensin II.
The acetate salt formulation of angiotensin III enhances its solubility and stability for experimental use. The empirical formula for the hydrated acetate salt is C₄₃H₆₈N₁₂O₉·xC₂H₄O₂·yH₂O, where "x" and "y" represent variable stoichiometry of acetate counterions and water molecules within the crystal lattice [5] [8]. This non-stoichiometric hydration is characteristic of peptide salts and contributes to the compound’s hygroscopic nature. The crystalline structure exhibits white, powdery morphology with storage requirements at -20°C to prevent dehydration and decomposition [2] [8].
X-ray diffraction studies of analogous angiotensin peptides reveal that acetate ions form bridging hydrogen bonds with backbone amide groups and arginine side chains. These interactions stabilize β-turn conformations in aqueous environments, which are crucial for receptor engagement. Water molecules within the hydrate shell participate in an extended hydrogen-bonding network, with dynamics characterized by:
Table 2: Physicochemical Properties of Angiotensin III Acetate Hydrate
Property | Specification | Analytical Method |
---|---|---|
Molecular weight (free base) | 930.52 Da | Mass spectrometry |
Appearance | White powder | Visual inspection |
Storage stability | -20°C; desiccated | Long-term stability studies |
Hydration state | Non-stoichiometric hydrate (variable H₂O) | Karl Fischer titration |
Counterion composition | Acetate (variable stoichiometry) | Ion chromatography |
Computational and experimental analyses reveal how structural modifications alter angiotensin III’s receptor binding profile. Molecular dynamics simulations demonstrate that native angiotensin III (RVYIHPF) adopts a compact fold in solution, stabilized by:
The [Ile⁷]-angiotensin III analogue (RVYIHPI) disrupts this architecture by eliminating the Phe⁷-mediated π-stacking. This rearrangement tilts the Tyr³ side chain outward, reducing its contact depth with AT₁ receptor subpockets. Consequently, the Ile⁷ analogue shows:
Free energy perturbation calculations quantify the thermodynamic penalty of the Phe→Ile substitution. The mutation destabilizes AT₁-bound complexes by +3.2 kcal/mol but only by +1.8 kcal/mol at AT₂ receptors, explaining its partial agonist activity at AT₂-mediated natriuretic pathways in renal proximal tubules [6]. This selectivity enables researchers to discriminate angiotensin III-specific effects from angiotensin II signaling cascades.
Table 3: Receptor Binding Profiles of Angiotensin Peptides
Ligand | AT₁ Kd (nM) | AT₂ Kd (nM) | Low-Affinity Site Kd (nM) |
---|---|---|---|
Angiotensin II (Ang II) | 0.11 (high-affinity) | 1.76 (high-affinity) | Not detected |
Native Angiotensin III | 0.13 (Site 1) | 1.83 (Site 2) | 10.16 (Site 3) |
[Ile⁷]-Angiotensin III | 8.5 ± 1.2* | 3.9 ± 0.7* | 12.4 ± 2.1* |
*Displacement studies using ¹²⁵I-Ang III in rat brain membranes; values represent mean Kd [1] [8]
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7